molecular formula C11H15N B13015932 N-benzyl-1-methylcyclopropanamine

N-benzyl-1-methylcyclopropanamine

Cat. No.: B13015932
M. Wt: 161.24 g/mol
InChI Key: KIXKZMYLVZYKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-methylcyclopropanamine is a structurally unique amine characterized by a cyclopropane ring substituted with a methyl group and a benzyl group attached to the nitrogen atom. While direct references to this compound are absent in the provided evidence, its analogs and derivatives highlight key features. Cyclopropane rings introduce steric strain and conformational rigidity, which can influence reactivity, stability, and biological activity compared to non-cyclic or larger ring systems .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-benzyl-1-methylcyclopropan-1-amine

InChI

InChI=1S/C11H15N/c1-11(7-8-11)12-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI Key

KIXKZMYLVZYKKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methylcyclopropanamine can be achieved through several methods. One common approach involves the reaction of N-methylcyclopropanamine with benzyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of this compound.

Another method involves the use of imine reductase enzymes to catalyze the reductive amination of cyclopropanone with benzylamine and formaldehyde. This biocatalytic approach offers a green and efficient pathway for the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methylcyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted cyclopropanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-1-methylcyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-methylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymatic pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Group

  • N-(4-Bromobenzyl)cyclopropanamine hydrochloride (1158780-91-6) : This analog replaces the methyl group on the cyclopropane with a bromine atom on the benzyl ring. The electron-withdrawing bromine increases lipophilicity and may alter binding interactions in biological systems compared to the methyl-substituted target compound .
  • N-Benzyl-1-cyclohexylmethanamine hydrochloride (126541-72-8) : Substituting the cyclopropane with a cyclohexane ring reduces ring strain but increases molecular weight and flexibility. This may reduce reactivity in ring-opening reactions but improve metabolic stability .

Amine Backbone Modifications

  • N-Methylbenzylamine (103-67-3): A simpler analog lacking the cyclopropane ring.
  • N-(Cyclopropylmethyl)propan-1-amine (BP 2753254187-04-1) : Here, the cyclopropane is attached to the nitrogen via a methylene group. This structural variation may decrease electronic effects on the amine compared to direct attachment .

Salt Forms and Solubility

Many analogs, such as N-(4-Bromobenzyl)cyclopropanamine hydrochloride and N-Benzyl-1-cyclohexylmethanamine hydrochloride , are hydrochloride salts. Salt formation improves aqueous solubility, a critical factor for bioavailability in drug development .

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Features Key Properties (Inferred) Potential Applications References
N-Benzyl-1-methylcyclopropanamine Cyclopropane, methyl, benzyl High rigidity, moderate solubility CNS drug candidates
N-(4-Bromobenzyl)cyclopropanamine HCl Bromobenzyl, cyclopropane, HCl salt High lipophilicity, improved solubility Antimicrobial agents
N-Methylbenzylamine (103-67-3) Benzyl, methylamine Low steric hindrance, high stability Industrial solvents, intermediates
N-Benzyl-1-cyclohexylmethanamine HCl Cyclohexane, benzyl, HCl salt Enhanced metabolic stability Pharmacokinetic modifiers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.